molecular formula C5H13NO B1279241 5-Aminopentan-2-ol CAS No. 81693-62-1

5-Aminopentan-2-ol

Cat. No. B1279241
CAS RN: 81693-62-1
M. Wt: 103.16 g/mol
InChI Key: VJGRDSFPHUTBBE-UHFFFAOYSA-N
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Description

5-Aminopentan-2-ol is a chemical compound that is part of a broader class of organic molecules which include amino alcohols. These compounds contain both amine and alcohol functional groups, which contribute to their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 5-Aminopentan-2-ol has been explored through various methods. For instance, the acylation of 2-aminopentane-1,5-diol derivatives has been achieved with high chemo- and regioselectivity using organocatalysis, allowing for the selective introduction of an acyl group onto the secondary hydroxy group . Additionally, novel synthesis routes have been developed for 2-aminopentanedinitriles, which are precursors to various nitrogen-containing heterocycles, through the treatment of 2-(bromomethyl)aziridines with potassium cyanide . These methods demonstrate the versatility in synthesizing amino alcohol derivatives and related structures.

Molecular Structure Analysis

The molecular structure of 5-Aminopentan-2-ol and its derivatives is characterized by the presence of both amino and hydroxyl functional groups. The spatial arrangement of these groups can significantly influence the molecule's reactivity and interaction with other chemical entities. For example, the synthesis of racemic aminosugar lactones involves complex molecular structures that are derived from simpler amino alcohol precursors . The stereochemistry of these molecules is crucial for their biological activity and interaction with biological receptors, as seen in the synthesis of enantiopure derivatives of 2-methyl-4-hydroxy-5-aminopentanoic acid, where only one stereoisomer showed affinity for GABA B-receptor sites .

Chemical Reactions Analysis

The chemical reactivity of 5-Aminopentan-2-ol derivatives is diverse. 5-Aminopenta-2,4-dienals, which are related to 5-Aminopentan-2-ol, can behave as nucleophilic or electrophilic species due to their push-pull diene structure, making them suitable for constructing nitrogen heterocycles . Moreover, the introduction of azolyl groups into the 5-aminopentanoic acid framework has been used to create inhibitors of nitric oxide synthases, showcasing the potential of these compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Aminopentan-2-ol and its derivatives are influenced by the functional groups present in the molecule. The amino group can participate in hydrogen bonding, which affects the compound's solubility and boiling point. The presence of the hydroxyl group also contributes to the molecule's polarity and reactivity. These properties are essential when considering the compound's applications, whether in synthesis or as a potential pharmaceutical agent. The studies mentioned do not directly provide detailed physical and chemical properties but give insight into the reactivity and potential applications of the compound and its derivatives .

Scientific Research Applications

  • General Uses

    • Scientific Field : Organic Chemistry
    • Application Summary : 5-Aminopentan-2-ol is used as a building block in organic synthesis . It can be used to synthesize more complex molecules with specific functionalities.
    • Application Method : The specific methods of application would depend on the target molecule being synthesized. Generally, it would involve reactions under controlled conditions with other organic compounds .
    • Results or Outcomes : The outcome is the synthesis of more complex organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process .
  • Oxidative Lactamization of Amino Alcohols

    • Scientific Field : Organic Chemistry
    • Application Summary : 5-Aminopentan-2-ol can be used in the oxidative lactamization of amino alcohols . This process is used to construct lactam rings, which are important heterocyclic motifs found in many biologically active molecules .
    • Application Method : The method involves the intramolecular dehydrogenative coupling of amino alcohols, which generates only hydrogen as a side product . This is a versatile and powerful synthetic strategy to construct lactam rings .
    • Results or Outcomes : The outcome is the synthesis of lactam rings from amino alcohols . This method is efficient and convenient, using readily available starting materials and generating a clean source of energy (H2) as the sole by-product .
  • Preparation of Fibres from Random Copolypeptides

    • Scientific Field : Material Science
    • Application Summary : 5-Aminopentan-2-ol is used in the preparation of fibres from random copolypeptides consisting of N-hydroxyalkyl L-glutamine and gamma-methyl L-glutamate with different monomer ratios .
    • Application Method : The specific method would involve controlled polymerization reactions to form the copolypeptides .
    • Results or Outcomes : The outcome is the formation of fibres from random copolypeptides, which could have potential applications in various fields .
  • Synthesis of 5-Phthalimidopentanal and Tetracyclic Core of Dibromoagelaspongin

    • Scientific Field : Organic Chemistry
    • Application Summary : 5-Aminopentan-2-ol is used in the synthesis of 5-phthalimidopentanal and the tetracyclic core of the natural compound dibromoagelaspongin .
    • Application Method : The specific method would involve controlled organic reactions under specific conditions .
    • Results or Outcomes : The outcome is the synthesis of 5-phthalimidopentanal and the tetracyclic core of dibromoagelaspongin .
  • Absorption of Carbon Dioxide

    • Scientific Field : Environmental Science
    • Application Summary : Amino alcohols such as 5-amino-1-pentanol have been studied for their suitability of absorption of carbon dioxide .
    • Application Method : The specific method would involve the use of 5-amino-1-pentanol in a system designed to absorb carbon dioxide .
    • Results or Outcomes : The outcome is the potential reduction of carbon dioxide levels in the environment .
  • Building Block for Biodegradable Polyesteramides

    • Scientific Field : Material Science
    • Application Summary : As a derivative of the platform chemical furfural, 5-amino-1-pentanol may become increasingly important in the future as a building block for biodegradable polyesteramides .
    • Application Method : The specific method would involve controlled polymerization reactions to form the polyesteramides .
    • Results or Outcomes : The outcome is the formation of biodegradable polyesteramides, which could have potential applications in various fields .

Safety And Hazards

The safety data sheet for 5-Aminopentan-2-ol suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . It is also recommended to avoid breathing vapors, mist, or gas .

properties

IUPAC Name

5-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGRDSFPHUTBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430701
Record name 5-Amino-pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopentan-2-ol

CAS RN

81693-62-1
Record name 5-Amino-pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminopentan-2-ol
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